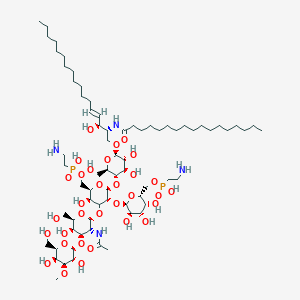
Diphosphonopentaosylceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphonopentaosylceramide (DPPC) is a type of glycosphingolipid that has been found to have various biochemical and physiological effects. This molecule is composed of a ceramide backbone, which is a type of lipid, and five sugar residues. DPPC has been the subject of scientific research due to its potential applications in various fields, including immunology, cancer research, and drug delivery.
Wirkmechanismus
The mechanism of action of Diphosphonopentaosylceramide involves its interaction with various proteins and enzymes in the body. Diphosphonopentaosylceramide has been found to bind to natural killer cell receptors, which activates these cells and enhances their ability to kill cancer cells. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells by activating various intracellular signaling pathways.
Biochemische Und Physiologische Effekte
Diphosphonopentaosylceramide has various biochemical and physiological effects. It has been found to modulate the immune system by activating natural killer cells and enhancing their cytotoxicity. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Diphosphonopentaosylceramide in lab experiments include its ability to target specific cells and tissues, its ability to activate natural killer cells, and its potential as a drug delivery system. However, there are also limitations to using Diphosphonopentaosylceramide in lab experiments, including its cost and the difficulty in synthesizing large quantities of Diphosphonopentaosylceramide.
Zukünftige Richtungen
There are several future directions for research involving Diphosphonopentaosylceramide. One potential area of research is the development of Diphosphonopentaosylceramide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of Diphosphonopentaosylceramide and its potential applications in immunology and cancer research. Furthermore, the synthesis of Diphosphonopentaosylceramide in large quantities and at a lower cost could lead to more widespread use of this molecule in scientific research.
Synthesemethoden
The synthesis of Diphosphonopentaosylceramide involves the sequential addition of sugar residues to a ceramide backbone. This process can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Enzymatic synthesis is preferred due to its ability to produce high yields of Diphosphonopentaosylceramide with high purity and specificity.
Wissenschaftliche Forschungsanwendungen
Diphosphonopentaosylceramide has been found to have various applications in scientific research. In immunology, Diphosphonopentaosylceramide has been shown to play a role in the activation of natural killer cells, which are important components of the immune system. Additionally, Diphosphonopentaosylceramide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.
Eigenschaften
CAS-Nummer |
103147-89-3 |
|---|---|
Produktname |
Diphosphonopentaosylceramide |
Molekularformel |
C71H134N4O32P2 |
Molekulargewicht |
1617.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid |
InChI |
InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1 |
InChI-Schlüssel |
HYDZKGRJVPUAIP-ZKFCQCNZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Synonyme |
3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer aminophosphonoglycophospholipid SGL II bis(2-aminoethylphosphono)pentaoside diphosphonopentaosylceramide SGL-II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



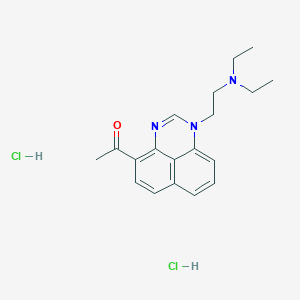
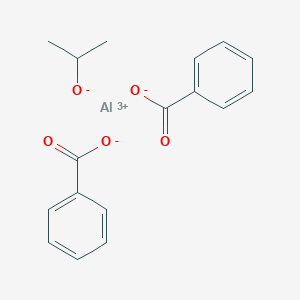
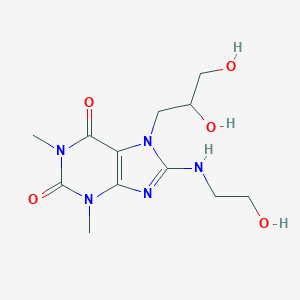
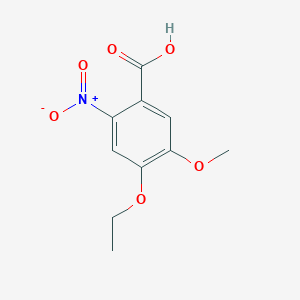
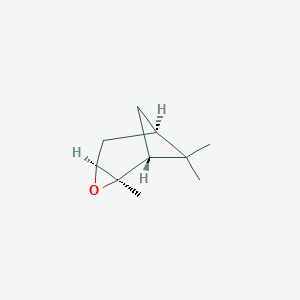
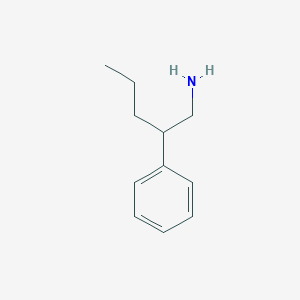
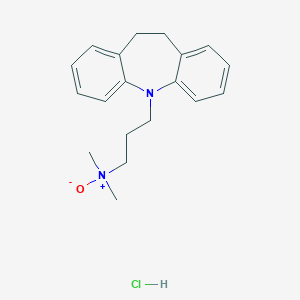
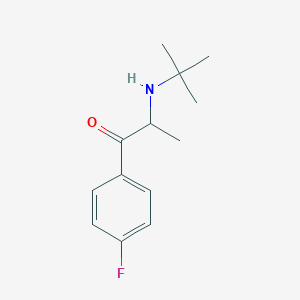
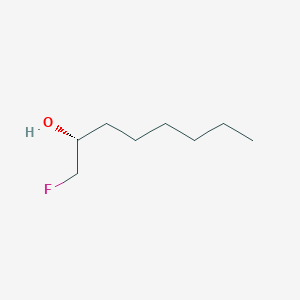
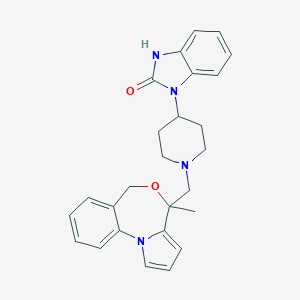
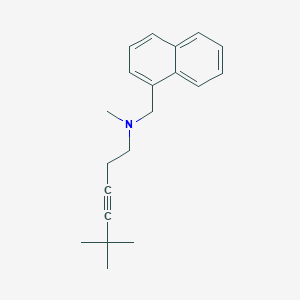
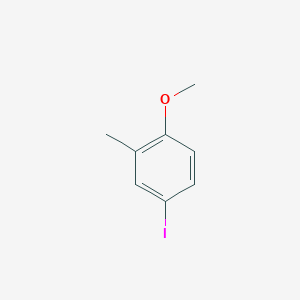
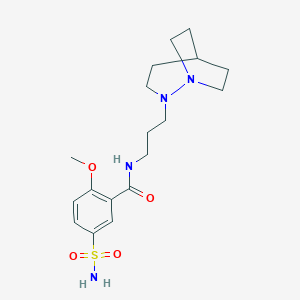
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)